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Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in
all domains of life. This modification, where an acetyl group is added to the N4 position of
cytosine, plays a crucial role in various cellular processes by influencing RNA stability,
structure, and translation efficiency.[1][2] In eukaryotic cells, the primary enzyme responsible
for depositing ac4C is N-acetyltransferase 10 (NAT10), often referred to as the ac4C "writer".[3]
[4] To date, no specific "eraser" enzyme that removes this modification has been identified.

Dysregulation of ac4C levels has been increasingly implicated in numerous human diseases,
most notably cancer. Elevated levels of NAT10 and, consequently, ac4C have been observed
in various cancers, often correlating with poor prognosis.[3] This has positioned NAT10 as a
potential therapeutic target for cancer treatment. These application notes provide detailed
protocols and methodologies for the robust study of ac4C in cultured cells, catering to
researchers in basic science and drug development.

Data Presentation: Quantitative Analysis of ac4C

The abundance of ac4C can vary significantly between different cell types and under various
physiological or pathological conditions. Below are tables summarizing quantitative data on
ac4C levels and the effects of targeting its writer enzyme, NAT10.
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Cell Line Method

Key Findings Reference

HelLa LC-MS

Treatment with the
NAT10 inhibitor
Remodelin (50 uM for
48h) did not cause a
significant decrease in
global ac4C levels. In
contrast, CRISPR-
Cas9 mediated
knockdown of NAT10
resulted in a potent

loss of ac4C.

HelLa RNA-MS

NAT10 knockout (KO)
cells showed an 80%
decrease in ac4C
levels on mRNA
compared to wild-type
(WT) cells.

Osteosarcoma cells

acRIP-seq
(U20S and MG63)

Treatment with
Remodelin resulted in
3621 differential ac4C
peaks, primarily
distributed in the
MRNA coding
sequence (CDS)

region.

Breast Cancer Cells

acRIP-seq
(MCF-7)

Knockdown of NAT10
led to a marked
suppression of ac4C

levels in mMRNAs.

Bladder Cancer Cells
(UMUC-3)

acRIP-seq

Over 4940 ac4C
peaks were identified
in control cells. In
NAT10 knockdown

cells, 1218 transcripts
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showed significantly
decreased ac4C

levels.

. ] Fold Change
Condition Cell Line . Method Reference
in ac4C Levels

NAT10 MCF-7 Breast Significant

) acRIP-gPCR

Knockdown Cancer Cells Reduction

Significant
NAT10 Bladder Cancer )

Decrease in acRIP-seq
Knockdown Cells ]

1218 transcripts
Remodelin Osteosarcoma 3621 differential

acRIP-seq

Treatment Cells ac4C peaks

80% decrease
NAT10 Knockout  Hela Cells RNA-MS

on MRNA

Experimental Protocols

Here, we provide detailed protocols for the detection and quantification of ac4C in cultured

cells.

Protocol 1: Acetylated RNA Immunoprecipitation
followed by Sequencing (acRIP-seq)

This method is used to identify and quantify ac4C-modified RNA transcripts on a genome-wide

scale.

Materials:

e Cultured cells of interest
e TRIzol reagent

e Anti-ac4C antibody
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e Protein A/G magnetic beads

o RNA fragmentation buffer

* RNase inhibitors

» Buffers: RIP buffer, wash buffers, elution buffer

» RNA purification kit

 Library preparation kit for next-generation sequencing
Procedure:

o Cell Lysis and RNA Extraction:

o Harvest cultured cells and lyse them using TRIzol reagent according to the manufacturer's
instructions to extract total RNA.

o Assess RNA quality and quantity using a spectrophotometer and agarose gel
electrophoresis.

* RNA Fragmentation:

o Fragment the total RNA to an average size of 100-200 nucleotides using RNA
fragmentation buffer at elevated temperature. The fragmentation time and temperature
should be optimized based on the desired fragment size.

e Immunoprecipitation (IP):

o Incubate the fragmented RNA with an anti-ac4C antibody in RIP buffer supplemented with
RNase inhibitors for 2-4 hours at 4°C with gentle rotation.

o Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate
for another 1-2 hours at 4°C to capture the antibody-RNA complexes.

e Washing:
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o Wash the beads several times with wash buffers of increasing stringency to remove non-
specifically bound RNA.

e Elution and RNA Purification:
o Elute the ac4C-containing RNA fragments from the beads using an elution buffer.
o Purify the eluted RNA using an RNA purification Kkit.

o Library Preparation and Sequencing:

o Construct a sequencing library from the immunoprecipitated RNA and an input control
(fragmented RNA that did not undergo IP) using a suitable library preparation Kit.

o Perform high-throughput sequencing of the prepared libraries.
o Data Analysis:
o Align the sequencing reads to the reference genome.

o Identify enriched regions (peaks) in the acRIP sample compared to the input control to
determine the locations of ac4C modifications.

Protocol 2: N4-acetylcytidine Sequencing (ac4C-seq)

This chemical-based method allows for the single-nucleotide resolution mapping of ac4C.
Materials:

Total RNA from cultured cells

Sodium cyanoborohydride (NaBH4)

Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

RNA purification reagents

Reverse transcriptase
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o PCR amplification reagents
e Sequencing library preparation kit

Procedure:

Chemical Reduction of ac4C:

o Treat the total RNA with sodium cyanoborohydride in an acidic buffer. This reaction
specifically reduces ac4C to tetrahydro-N4-acetylcytidine.

RNA Purification:

o Purify the chemically treated RNA to remove any residual reagents.

Reverse Transcription:

o Perform reverse transcription on the treated RNA. The reduced ac4C base will cause a
misincorporation (typically a C-to-T transition) during cDNA synthesis.

Library Preparation and Sequencing:
o Prepare a sequencing library from the resulting cDNA.

o Perform high-throughput sequencing.

Data Analysis:
o Align the sequencing reads to the reference genome.

o ldentify sites with a high frequency of C-to-T mismatches in the treated sample compared
to an untreated control to pinpoint the locations of ac4C at single-nucleotide resolution.

Protocol 3: Quantification of ac4C by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)

LC-MS/MS is the gold standard for the absolute quantification of RNA modifications.
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Materials:

Total RNA from cultured cells

Nuclease P1

Bacterial alkaline phosphatase

LC-MS/MS system

ac4C standard

Procedure:
* RNA Digestion:

o Digest the total RNA to single nucleosides by sequential treatment with nuclease P1 and
bacterial alkaline phosphatase.

e LC-MS/MS Analysis:
o Inject the digested nucleoside mixture into the LC-MS/MS system.
o Separate the nucleosides using a suitable liquid chromatography method.

o Detect and quantify the amount of ac4C and canonical nucleosides using tandem mass
spectrometry in multiple reaction monitoring (MRM) mode.

e Quantification:
o Generate a standard curve using a known concentration of the ac4C standard.

o Calculate the absolute amount of ac4C in the sample by comparing its signal to the
standard curve. The quantity is often expressed as a ratio of ac4C to a canonical
nucleoside (e.g., cytidine or guanosine).

Visualizations: Signaling Pathways and Workflows
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The following diagrams, generated using the DOT language, illustrate key signaling pathways
involving ac4C and a general experimental workflow for its study.
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Caption: NAT10-mediated ac4C modification in the Wnt/p-catenin signaling pathway.
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Caption: General experimental workflow for studying ac4C in cultured cells.

Conclusion

The study of N4-acetylcytosine is a rapidly evolving field with significant implications for
understanding fundamental biological processes and developing novel therapeutic strategies.
The protocols and information provided herein offer a comprehensive guide for researchers to

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b085167?utm_src=pdf-body-img
https://www.benchchem.com/product/b085167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

investigate the role of ac4C in their specific cellular models. By employing these robust
methodologies, scientists can further unravel the complexities of the epitranscriptome and its
impact on human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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